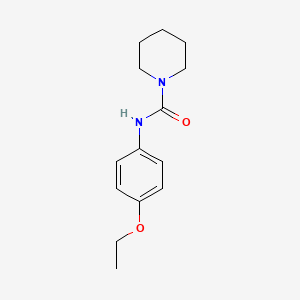![molecular formula C17H19FN6O2 B2522265 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione CAS No. 838881-24-6](/img/structure/B2522265.png)
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H19FN6O2 and its molecular weight is 358.377. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cardiovascular Activity
Research has been conducted on the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and their cardiovascular activities. These compounds, including derivatives of 8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione, have shown prophylactic antiarrhythmic activity and hypotensive activity in experimental models. This suggests their potential use in cardiovascular disease treatments (Chłoń-Rzepa et al., 2004).
Potential Antidepressant Agents
Another study focused on the synthesis and biological evaluation of derivatives as potential antidepressant agents. The research identified compounds with potent serotonin receptor affinity and phosphodiesterase inhibitor activity. Preliminary pharmacological in vivo studies indicated potential antidepressant effects, highlighting the relevance of these compounds in developing new treatments for depression (Zagórska et al., 2016).
Luminescent Properties and Photo-induced Electron Transfer
A study on novel piperazine substituted naphthalimide compounds, which are structurally related, demonstrated significant luminescent properties and photo-induced electron transfer mechanisms. These findings suggest applications in material science and photodynamic therapy, where such properties can be utilized for therapeutic or diagnostic purposes (Gan et al., 2003).
Antimicrobial and Antiviral Activity
Further research has been conducted on derivatives with potential antimicrobial and antiviral activities. These studies explore the compound's efficacy against specific pathogens and viruses, offering a path toward new antimicrobial and antiviral agents. The exploration of these compounds' interactions with biological targets provides insights into developing new therapeutic strategies (Reddy et al., 2013).
Mechanism of Action
Target of Action
The primary target of the compound 8-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibits the progression of the cell cycle from the G1 phase to the S phase . The inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway . CDK2 is a key player in the cell cycle, and its inhibition disrupts the normal progression of the cell cycle. This can lead to cell cycle arrest in the G1 phase, preventing DNA replication and cell division . The compound’s action on CDK2 can also induce apoptosis, or programmed cell death, in cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have good bioavailability .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . It has been shown to inhibit the growth of MCF-7 and HCT-116 cells with IC50 values in the nanomolar range . The compound also induces alterations in cell cycle progression and apoptosis in HCT cells .
Properties
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O2/c1-22-15-14(16(25)21-17(22)26)19-13(20-15)10-23-6-8-24(9-7-23)12-5-3-2-4-11(12)18/h2-5H,6-10H2,1H3,(H,19,20)(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFKASODCUHUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B2522183.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2522186.png)
![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2522189.png)
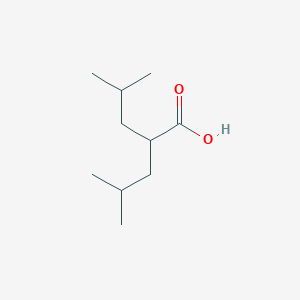
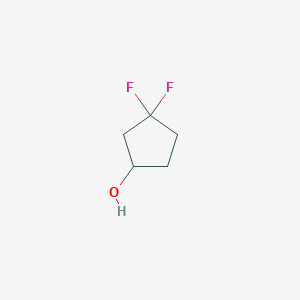
![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2522195.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylpropan-2-one](/img/structure/B2522196.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2522197.png)
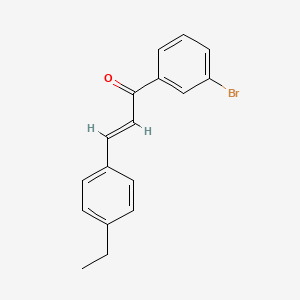
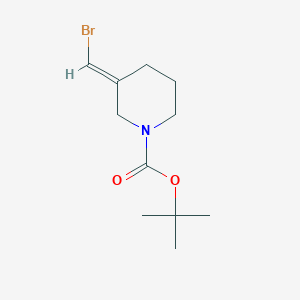
![n-[2-(3-Hydroxy-phenyl)ethyl]acetamide](/img/structure/B2522204.png)
